An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-methoxybenzothiazole
An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-methoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-6-methoxybenzothiazole, a versatile heterocyclic amine of significant interest in medicinal chemistry and materials science. This document consolidates essential data, outlines experimental protocols for its synthesis and characterization, and presents its applications as a key building block in the development of novel compounds.
Core Chemical and Physical Properties
2-Amino-6-methoxybenzothiazole is an organic compound featuring a benzothiazole (B30560) core substituted with an amino group at position 2 and a methoxy (B1213986) group at position 6.[1] It typically appears as a fine off-white to light tan powder.[2] Its structural and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-methoxy-1,3-benzothiazol-2-amine[2] |
| CAS Number | 1747-60-0[2] |
| Molecular Formula | C₈H₈N₂OS[2][3] |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)N[2] |
| InChI | 1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10)[2][3] |
| InChIKey | KZHGPDSVHSDCMX-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 180.23 g/mol [2][3] |
| Melting Point | 165-167 °C (lit.)[3][4] |
| Physical Description | Fine off-white to light tan powder[2] |
| Solubility | May exhibit moderate solubility in polar solvents[1] |
| Stability | Stable, but may be light sensitive. Incompatible with strong oxidizing agents.[4] |
Spectroscopic Data
The structural elucidation of 2-Amino-6-methoxybenzothiazole is supported by various spectroscopic techniques. Key spectral data are summarized below.
Table 3: Spectroscopic Data Summary
| Technique | Data Highlights |
| ¹H NMR | Spectra available, specific peak assignments can be found in various databases.[2][5] |
| ¹³C NMR | Spectra available for structural confirmation.[2] |
| Infrared (IR) Spectroscopy | ATR-IR and KBr-Pellet spectra have been recorded.[2] |
| Mass Spectrometry (MS) | GC-MS, MS-MS, and LC-MS data are available, showing a molecular ion peak corresponding to its molecular weight.[2][5] |
Experimental Protocols
Synthesis of 2-Amino-6-methoxybenzothiazole
A common method for the synthesis of 2-aminobenzothiazoles involves the cyclization of the corresponding arylthiourea. A specific process for preparing 2-Amino-6-methoxybenzothiazole is detailed in U.S. Patent 5,374,737.[6]
Methodology:
-
Dissolution: 100 g (0.5 mol) of 4-methoxyphenylthiourea (with a dry matter content of 91%) is dissolved in portions into 290 g of 100% sulfuric acid at a temperature of 20-25 °C over a period of 30 minutes.[6]
-
Catalyst Addition: Over the course of three hours, 30 g of a 40% strength ammonium (B1175870) bromide solution is continuously metered into the reaction mixture at 25-30 °C.[6]
-
Precipitation and Neutralization: The resulting solution is then added to 1,200 g of water, clarified by filtration at 50 °C, and the pH is adjusted to 8 with 430 ml of a 33% strength sodium hydroxide (B78521) solution.[6]
-
Isolation and Purification: The mixture is stirred for 30 minutes at 40 °C and then filtered using suction. The residue is washed with 1,500 g of water until free of sulfate (B86663) and subsequently dried.[6]
This process yields approximately 85 g (94.4%) of 2-Amino-6-methoxybenzothiazole with a melting point of 160-161 °C.[6]
Caption: Synthesis of 2-Amino-6-methoxybenzothiazole.
Spectroscopic Analysis
The characterization of the synthesized 2-Amino-6-methoxybenzothiazole involves standard spectroscopic techniques.
Methodology:
-
¹H and ¹³C NMR Spectroscopy: Spectra can be recorded on a spectrometer such as a BRUKER AC-300 or a JEOL AL-300 FT-NMR spectrometer (300 MHz).[2][7] Samples are typically dissolved in a suitable deuterated solvent, such as DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard.[7]
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using an FT-IR spectrometer, for instance, a Bruker Tensor 27 FT-IR with an ATR-Neat technique or a Bruker IFS 85 using a KBr-Pellet technique.[2]
-
Mass Spectrometry (MS): Mass data can be recorded on an Agilent GC-MS system.[7]
Caption: Characterization of 2-Amino-6-methoxybenzothiazole.
Applications in Research and Development
2-Amino-6-methoxybenzothiazole serves as a crucial intermediate in the synthesis of a variety of organic molecules with potential biological activities.
-
Building Block for Heterocyclic Compounds: It is utilized as a starting material for the synthesis of novel series of Schiff bases and 4-thiazolidinones, which are classes of compounds explored for their diverse pharmacological properties.[3][4]
-
Synthesis of Bioactive Molecules: This compound was instrumental in the synthesis of 2-cyano-6-methoxybenzothiazole, a key intermediate for the synthesis of firefly luciferin.[3][8]
-
Medicinal Chemistry: The benzothiazole nucleus is present in numerous compounds investigated for a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[7] Research has shown that 2-Amino-6-methoxybenzothiazole derivatives can exhibit inhibitory properties against the growth of human tumor cells in vitro.[1] It has also been identified in screens for bactericidal activity against Mycobacterium tuberculosis.[9][10] Furthermore, derivatives of this compound have been investigated as potent inhibitors of p56(lck), a lymphocyte-specific protein tyrosine kinase, which is a target in immunological drug discovery.[11]
Caption: Role as a versatile chemical intermediate.
References
- 1. CAS 1747-60-0: 2-Amino-6-methoxybenzothiazole | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-methoxybenzothiazole 98 1747-60-0 [sigmaaldrich.com]
- 4. 2-Amino-6-methoxybenzothiazole | 1747-60-0 [chemicalbook.com]
- 5. 2-Amino-6-methoxybenzothiazole(1747-60-0) 1H NMR spectrum [chemicalbook.com]
- 6. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
